molecular formula C19H16BrN3O5 B2779980 (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 444172-22-9

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No.: B2779980
CAS No.: 444172-22-9
M. Wt: 446.257
InChI Key: CMEHXFCUMMSQNV-UHFFFAOYSA-N
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Description

(E)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a chemical compound with the CAS Registry Number 444172-22-9 . It has a molecular formula of C 19 H 16 BrN 3 O 5 and a molecular weight of 446.25 g/mol . This enamide features a bromo-dimethoxyphenyl group and a cyano functionality, which are valuable handles for further synthetic modification. Enamides are a significant class of compounds in organic synthesis and have been identified as stable intermediates that can undergo various transformations, such as oxidative cyclization to form heterocyclic structures like oxazoles . Compounds containing enamide scaffolds are of interest in medicinal chemistry research for their potential biological activities . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this compound.

Properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O5/c1-11-6-14(23(25)26)4-5-16(11)22-19(24)13(10-21)7-12-8-17(27-2)18(28-3)9-15(12)20/h4-9H,1-3H3,(H,22,24)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHXFCUMMSQNV-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide, with the CAS number 444172-22-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C19H16BrN3O5
  • Molecular Weight : 432.25 g/mol
  • Structure : The compound features a prop-2-enamide core with significant substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 2-bromo-4,5-dimethoxybenzaldehyde and appropriate nitrile derivatives. One documented method involves the condensation of these materials in the presence of a base like sodium hydroxide, followed by reduction and recrystallization processes to yield the desired product .

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound:

  • Inhibition of Leukemia Cells : The compound has shown significant inhibitory effects against human leukemia cells, specifically CCRF-CEM and its multidrug-resistant variant CEM/ADR5000. IC50 values ranged from 7.1 to 29.7 µM, indicating its potency in targeting these cells.
  • Mechanism of Action : The compound's mechanism is believed to involve apoptosis induction in cancer cells, which is critical for its anticancer efficacy. This is supported by cellular assays that demonstrate increased markers of apoptosis in treated cells .
  • Case Study : In a recent study involving various cancer cell lines, this compound was found to significantly reduce cell viability and induce cell cycle arrest at the G1 phase. This suggests a potential role in disrupting the proliferative capacity of cancer cells .

Comparative Biological Activity Table

Compound NameTarget CellsIC50 (µM)Mechanism
This compoundCCRF-CEM7.1 - 29.7Apoptosis induction
Compound AMCF-7 (Breast Cancer)15.0Cell cycle arrest
Compound BA549 (Lung Cancer)10.5Apoptosis induction

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide?

The synthesis involves multi-step reactions, including bromination, cyano group addition, and amide formation. Key steps include:

  • Bromination : Electrophilic substitution using bromine sources under controlled temperature (e.g., 0–5°C) to ensure regioselectivity.
  • Cyano Addition : Nucleophilic substitution with cyanide reagents (e.g., KCN or CuCN) in polar aprotic solvents like DMF.
  • Amide Coupling : Condensation of intermediates with 2-methyl-4-nitroaniline using coupling agents (e.g., DCC or EDC) in ethanol or DMSO at 60–80°C .
    Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., ethanol for amide formation) to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and stereochemistry of this compound?

  • X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the enamide moiety, as demonstrated in structurally analogous brominated acrylamides .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy, nitro groups) and confirm regiochemistry.
  • IR Spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on bioactivity?

  • Substituent Variation : Replace bromine with other halogens or modify nitro/methoxy groups to assess effects on cytotoxicity or enzyme inhibition.
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) using standardized IC50_{50} protocols.
  • Computational Modeling : Perform docking studies with target enzymes (e.g., kinases) to predict binding affinities, as seen in structurally similar nitrophenyl acrylamides .

Q. What methodologies are appropriate for resolving contradictions in reported biological activity data across different studies?

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions to minimize variability.
  • Dose-Response Curves : Establish consistent concentration ranges (e.g., 1–50 µM) and include positive controls (e.g., doxorubicin).
  • Meta-Analysis : Cross-reference data from peer-reviewed studies on analogous compounds (e.g., ’s enzyme inhibition mechanisms) to identify trends .

Q. How can computational chemistry techniques be integrated with experimental data to elucidate the mechanism of action?

  • Molecular Docking : Predict interactions with biological targets (e.g., tubulin or DNA topoisomerases) using software like AutoDock Vina.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations) to validate docking results.
  • Experimental Validation : Confirm computational predictions via enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Contradiction Analysis and Optimization

Q. How can conflicting results in synthetic yields or purity be addressed during scale-up?

  • Reaction Monitoring : Use inline FTIR or HPLC to detect intermediates and optimize reaction quenching times.
  • Solvent Screening : Test alternatives to DMSO (e.g., THF or acetonitrile) to improve solubility and reduce side reactions.
  • Catalyst Optimization : Evaluate palladium or copper catalysts for bromination/cyano addition steps to enhance efficiency .

Q. What strategies mitigate steric hindrance effects during amide bond formation?

  • Microwave-Assisted Synthesis : Reduce reaction time and improve coupling efficiency under controlled microwave irradiation.
  • Bulky Base Additives : Use DMAP or Hünig’s base to facilitate deprotonation in sterically crowded environments.
  • Temperature Gradients : Gradually increase temperature (e.g., 25°C → 80°C) to prevent premature intermediate precipitation .

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